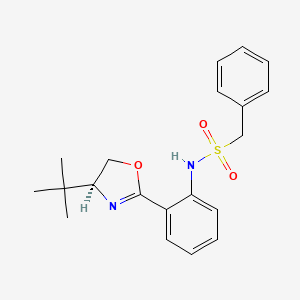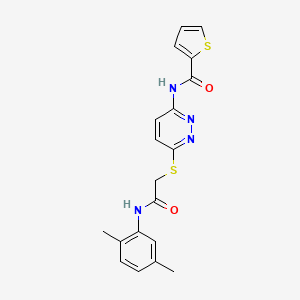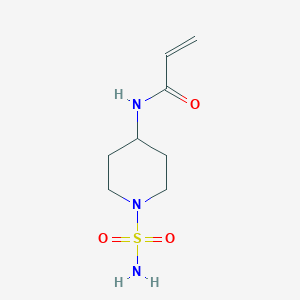
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide, also known as SP-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. SP-1 is a small molecule inhibitor that has been shown to have potent anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a critical role in tumor growth and survival. By inhibiting CAIX, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide is its solubility. It is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for the research of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide. One potential application is in the treatment of hypoxic tumors. Hypoxic tumors are tumors that have low oxygen levels, making them difficult to treat with traditional therapies. N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to be effective in hypoxic conditions, making it a potential candidate for the treatment of hypoxic tumors.
Another potential application is in the treatment of inflammatory diseases. N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent anti-cancer properties, along with its anti-bacterial, anti-fungal, and anti-inflammatory properties, make it a promising candidate for future research. With further study, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide could potentially be used to treat a wide range of diseases and conditions.
Métodos De Síntesis
The synthesis of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide involves the reaction of piperidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sulfamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with propargylamine to form N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(1-sulfamoylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3S/c1-2-8(12)10-7-3-5-11(6-4-7)15(9,13)14/h2,7H,1,3-6H2,(H,10,12)(H2,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMSOGXWHWMEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

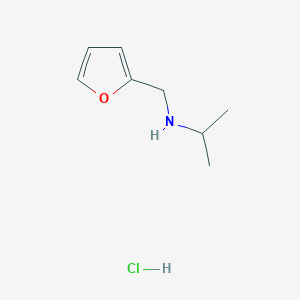
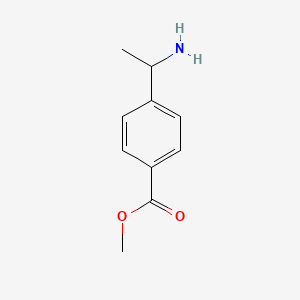

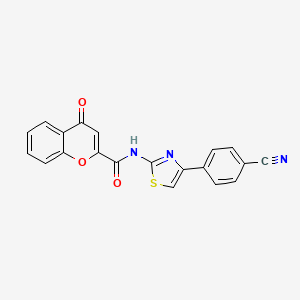
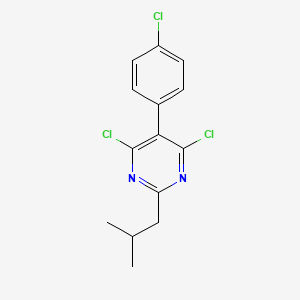
![3-(3-Chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2887045.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2887046.png)
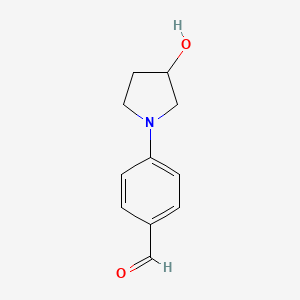

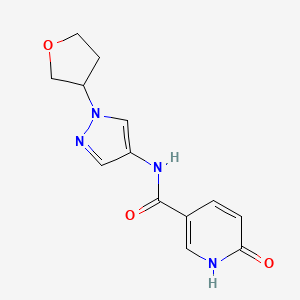
![3-methyl-N-(2-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2887051.png)
![2-[[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2887054.png)
